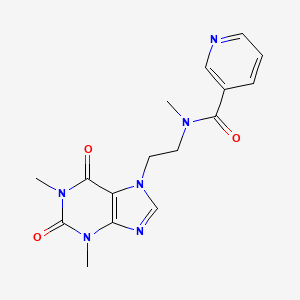
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with an o-chlorophenyl group and two amino groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- typically involves the diazotization of o-chloroaniline followed by azo coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: o-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-diaminopyridine in a basic medium, typically using sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups and the azo linkage can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo linkage and amino groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2,6-diamino-: Lacks the azo and o-chlorophenyl groups, resulting in different chemical and biological properties.
Pyridine, 3-((p-chlorophenyl)azo)-2,6-diamino-: Similar structure but with a para-chlorophenyl group instead of ortho, leading to variations in reactivity and applications.
Pyridine, 3-((o-methylphenyl)azo)-2,6-diamino-:
Uniqueness
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is unique due to the presence of both the azo linkage and the o-chlorophenyl group, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74037-43-7 |
|---|---|
Formule moléculaire |
C11H10ClN5 |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-7-3-1-2-4-8(7)16-17-9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
Clé InChI |
FMSVBEHFAIKRNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
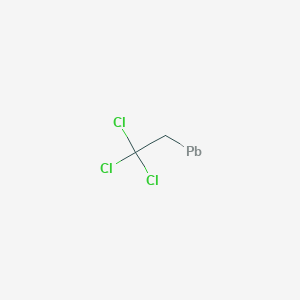
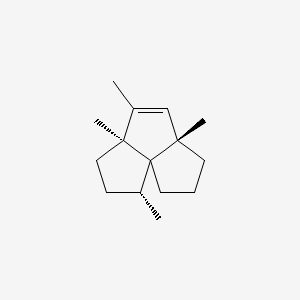
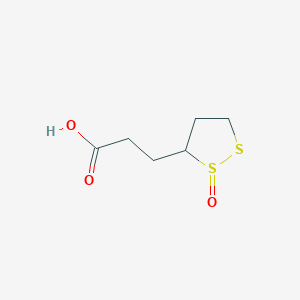


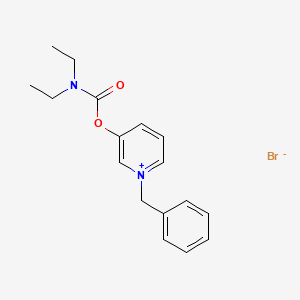
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
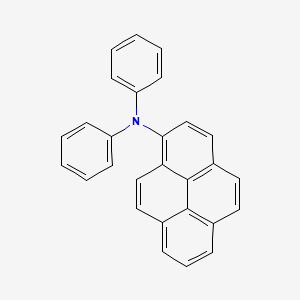
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)

